molecular formula C14H18N2 B11890370 5-(1-Ethylpyrrolidin-2-yl)-1H-indole

5-(1-Ethylpyrrolidin-2-yl)-1H-indole

Cat. No.: B11890370
M. Wt: 214.31 g/mol
InChI Key: LKOXCBQHBNTILY-UHFFFAOYSA-N
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Description

5-(1-Ethylpyrrolidin-2-yl)-1H-indole is a chemical compound that features a pyrrolidine ring attached to an indole structure The indole ring is a common structural motif in many natural products and pharmaceuticals, while the pyrrolidine ring is known for its presence in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-1H-indole typically involves the construction of the indole ring followed by the introduction of the pyrrolidine moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring. Subsequently, the pyrrolidine ring can be introduced through a nucleophilic substitution reaction using an appropriate pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpyrrolidin-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The pyrrolidine ring can be reduced to form different saturated derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

5-(1-Ethylpyrrolidin-2-yl)-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, influencing their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with a five-membered ring.

    Indole: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

    Tryptamine: An indole derivative with an aminoethyl side chain.

Uniqueness

5-(1-Ethylpyrrolidin-2-yl)-1H-indole is unique due to the combination of the indole and pyrrolidine rings, which imparts distinct chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

5-(1-ethylpyrrolidin-2-yl)-1H-indole

InChI

InChI=1S/C14H18N2/c1-2-16-9-3-4-14(16)12-5-6-13-11(10-12)7-8-15-13/h5-8,10,14-15H,2-4,9H2,1H3

InChI Key

LKOXCBQHBNTILY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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